1,1-Dimethyl-2,5-dihydro-1H-stannole
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Overview
Description
1,1-Dimethyl-2,5-dihydro-1H-stannole: is an organotin compound characterized by a five-membered ring containing tin.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2,5-dihydro-1H-stannole can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable diene under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-2,5-dihydro-1H-stannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Chemistry: 1,1-Dimethyl-2,5-dihydro-1H-stannole is used in the synthesis of other organotin compounds and as a precursor in the preparation of tin-based catalysts .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including their use as antimicrobial agents and in cancer therapy .
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique properties .
Mechanism of Action
The mechanism by which 1,1-Dimethyl-2,5-dihydro-1H-stannole exerts its effects is primarily through its interaction with other molecules via its tin center. The tin atom can form bonds with various substrates, facilitating catalytic processes or forming stable complexes. The specific molecular targets and pathways involved depend on the application, such as catalysis or biological activity .
Comparison with Similar Compounds
Stannole: A parent compound with a similar structure but without the dimethyl substitution.
1,1-Dimethylstannane: Another organotin compound with different reactivity and applications.
Uniqueness: 1,1-Dimethyl-2,5-dihydro-1H-stannole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .
Properties
CAS No. |
207121-01-5 |
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Molecular Formula |
C6H12Sn |
Molecular Weight |
202.87 g/mol |
IUPAC Name |
1,1-dimethyl-2,5-dihydrostannole |
InChI |
InChI=1S/C4H6.2CH3.Sn/c1-3-4-2;;;/h3-4H,1-2H2;2*1H3; |
InChI Key |
WKTLHZYBVRTCPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(CC=CC1)C |
Origin of Product |
United States |
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